N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,2-diphenylacetamide
Description
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,2-diphenylacetamide is a structurally complex acetamide derivative featuring a pyridine core substituted at the 2-position with a 1-methylpyrazol-4-yl group and at the 3-position with a methyl-linked 2,2-diphenylacetamide moiety. The compound’s molecular formula is C24H23N4O, with a molecular weight of 383.47 g/mol.
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-28-17-21(16-27-28)23-20(13-8-14-25-23)15-26-24(29)22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,16-17,22H,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCAJDIWPAZINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole core, followed by subsequent functionalization to introduce the pyridine and diphenylacetamide groups.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrazoles and pyridines.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Based Acetamides
Compounds such as N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., compounds 28–32 in ) share the acetamide backbone but replace the pyridine-pyrazole system with benzimidazole. For example:
- N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28): Synthesized using EDCI/HOBt in DMF, these compounds exhibit distinct hydrogen-bonding patterns due to the benzimidazole ring’s planar structure.
Benzothiazole-Based Acetamides
Benzothiazole derivatives like N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (37) () retain the diphenylacetamide group but use benzothiazole as the heterocycle. Key differences include:
- Synthesis : Compound 37 employs PyBOP and TEA for amide coupling, whereas the target compound’s synthesis method is unspecified but likely involves similar coupling reagents.
- Structural Impact : The benzothiazole ring’s electron-withdrawing sulfur atom may enhance metabolic stability compared to the pyridine-pyrazole system .
Thiazole and Pyrazole Derivatives
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a thiazole ring and dichlorophenyl group. The crystal structure reveals inversion dimers via N–H⋯N hydrogen bonds, a motif absent in bulkier diphenylacetamides.
- 2-(Benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide (): Shares the pyridine-pyrazole core but replaces diphenylacetamide with a benzothiazolylthio group.
Substituent Modifications
- N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (): Sulfamoyl groups increase hydrophilicity and may confer sulfonamide-like pharmacological activity. This contrasts with the target compound’s lipophilic diphenyl motif .
Key Findings and Implications
- Heterocycle Impact : Pyridine-pyrazole systems (target compound) offer a balance of hydrogen-bonding capacity and steric bulk, whereas benzothiazole/thiazole analogs prioritize metabolic stability or electronic effects .
- Chlorine or sulfamoyl groups introduce polarity for targeted interactions .
- Synthesis Trends : Carbodiimide-based reagents (EDCI, PyBOP) dominate amide bond formation across analogs, suggesting scalable synthetic routes for the target compound .
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by diverse research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and pyridine moieties. The compound's structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine structures. For instance, derivatives similar to this compound have shown efficacy as AMP-activated protein kinase (AMPK) inhibitors, which are crucial in cancer metabolism regulation. The synthesis of related compounds has been reported to yield promising results against various cancer cell lines .
Antimicrobial Activity
The antimicrobial activity of related pyrazole derivatives has also been explored. Compounds with similar structural features have demonstrated significant antibacterial and antifungal properties. For example, a study evaluated several synthesized pyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain substitutions enhanced antibacterial activity .
Study 1: Anticancer Efficacy
In a recent investigation, a series of pyrazole-based compounds were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds with a 4-pyridinyl substitution exhibited higher cytotoxicity against breast cancer cells compared to others. This suggests that the structural modifications in compounds like this compound could enhance their anticancer properties .
Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted on various pyrazole derivatives, including those structurally related to this compound. The study utilized the serial dilution method to assess the minimum inhibitory concentration (MIC) against several pathogens. Compounds with electron-withdrawing groups at specific positions showed enhanced activity against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target Organisms/Cells | Observed Effect |
|---|---|---|---|
| N-(Pyrazole) | Anticancer | Breast Cancer Cell Lines | Significant cytotoxicity |
| N-(Pyrazole) | Antibacterial | Staphylococcus aureus | High antibacterial activity |
| N-(Pyrazole) | Antifungal | Candida albicans | Moderate antifungal activity |
Q & A
Q. What reactor design considerations are critical for scaling up synthesis while minimizing side reactions?
- Methodological Answer : Use microreactors for exothermic steps to enhance heat transfer. CFD simulations model fluid dynamics to prevent hot spots. Membrane separation (e.g., nanofiltration) purifies intermediates inline, reducing degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
